4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride

Beschreibung

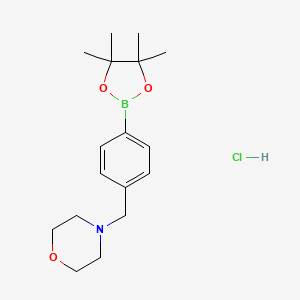

Chemical Structure and Properties The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride (CAS: 944591-57-5) is a hydrochloride salt featuring a morpholine ring linked via a benzyl group to a pinacol boronate ester. Its molecular formula is C₁₇H₂₇BClNO₃, with a molecular weight of 339.67 g/mol .

Synthesis and Applications

Synthetic routes often involve coupling 4-(chloromethyl)benzene boronic acid pinacol ester with morpholine derivatives under basic conditions (e.g., Cs₂CO₃ in DMF) . The hydrochloride form improves stability for storage (2–8°C under inert atmosphere) . Applications include drug delivery systems (e.g., glucose-responsive polymeric vesicles) and as a building block in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-14(6-8-15)13-19-9-11-20-12-10-19;/h5-8H,9-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHPRNOSIRFDFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674655 | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944591-57-5 | |

| Record name | Morpholine, 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944591-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in the suzuki-miyaura cross-coupling reaction, suggesting that this compound may also be used in similar chemical reactions.

Mode of Action

Similar compounds are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. This suggests that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can participate in the suzuki-miyaura cross-coupling reaction, which is a type of chemical reaction that forms a carbon-carbon bond. This suggests that this compound may affect biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in the suzuki-miyaura cross-coupling reaction, it can be inferred that this compound may facilitate the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.

Action Environment

It is known that the suzuki-miyaura cross-coupling reaction, in which similar compounds are involved, is typically carried out in the presence of a palladium catalyst. This suggests that the presence of such a catalyst could be an important environmental factor influencing the action of this compound.

Biologische Aktivität

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.

- Chemical Formula : C17H26BNO3

- Molecular Weight : 293.31 g/mol

- CAS Number : 876316-33-5

- Purity : >98%

The compound features a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which is known for its ability to participate in various chemical reactions such as Suzuki coupling. This property may contribute to its biological activity by facilitating the formation of biologically relevant compounds or enhancing drug delivery systems.

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The mechanism often involves the modulation of cellular pathways that lead to apoptosis in cancer cells. For instance, studies have shown that boron-containing compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .

Enzyme Inhibition

The morpholine structure in this compound suggests potential interactions with various enzymes. Morpholines are known to act as inhibitors for certain enzymes involved in metabolic pathways. For example, studies have demonstrated that morpholine derivatives can inhibit serine proteases and other enzyme classes, impacting processes such as inflammation and cancer progression .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of morpholine derivatives have shown promising results. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the boron moiety may enhance these protective effects by stabilizing reactive intermediates .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro using various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents .

Study 2: Enzyme Interaction

Another research focused on the interaction of this compound with human serine proteases. The findings revealed that it acts as a competitive inhibitor with a Ki value indicating strong binding affinity. This suggests potential applications in therapeutic contexts where enzyme inhibition is desirable .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Overview

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties. This compound is primarily utilized in organic synthesis and medicinal chemistry, where its ability to facilitate carbon-carbon bond formation plays a crucial role.

Organic Synthesis

The compound is particularly valuable in organic synthesis for its role in coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds between aryl and vinyl groups. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.

Key Features:

- Facilitates Carbon-Carbon Bond Formation : The boronic ester group allows for stable complex formation with transition metals, enhancing catalytic efficiency.

- Versatile Building Block : It serves as a versatile intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that compounds containing boron exhibit significant biological activities, including anticancer properties. The mechanism often involves disrupting microtubule formation and inducing apoptosis in cancer cells.

Case Studies:

- Anticancer Activity : Studies have shown that derivatives of boron-containing compounds can inhibit cell proliferation across various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against specific cancer types by targeting cellular pathways involved in growth and survival.

| Study | Findings |

|---|---|

| Zhang et al., 2023 | Demonstrated that boron compounds can disrupt microtubule dynamics in breast cancer cells. |

| Lee et al., 2024 | Reported on the apoptosis-inducing effects of similar boronic esters in leukemia models. |

Material Science

Beyond organic synthesis and medicinal applications, this compound has potential uses in material science. Its unique structural properties allow it to be incorporated into polymers or nanomaterials that require specific functional characteristics.

Applications:

- Polymer Chemistry : Used as a modifier to enhance the properties of polymers.

- Nanotechnology : Potential applications in creating boron-based nanomaterials with tailored functionalities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The compound is compared to derivatives with variations in substitution patterns, linker groups, and heterocyclic cores. Key analogs include:

Key Comparison Points

Reactivity in Cross-Coupling Reactions

- The para-substituted benzyl derivative (target compound) exhibits optimal reactivity in Suzuki-Miyaura couplings due to minimal steric hindrance . Meta-substituted analogs (e.g., 364794-81-0) show slower reaction kinetics .

- Pyridine-based analogs (e.g., 1160790-92-0) enable regioselective couplings in heteroaromatic systems .

Solubility and Stability

- Hydrochloride salts (e.g., 944591-57-5, 1150271-72-9) demonstrate improved aqueous solubility compared to free bases, facilitating biological applications .

- Piperidine analogs (e.g., 1808928-32-6) are more lipophilic, favoring blood-brain barrier penetration .

Biological Applications

- The target compound’s morpholine group enhances biocompatibility in polymeric drug carriers (e.g., glucose-sensitive vesicles) .

- Propyl-linked derivatives (e.g., 1150271-72-9) are explored for targeted kinase inhibition due to extended linker flexibility .

Synthetic Accessibility

Vorbereitungsmethoden

Starting Materials

- 4-(Bromomethyl)phenylboronic acid pinacol ester or similar aryl bromide derivatives.

- Morpholine.

- Bis(pinacolato)diboron (B2pin2) as the boron source.

- Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)).

- Bases such as sodium carbonate.

- Solvents: 1,4-dioxane, water, acetonitrile.

- Acid for salt formation: typically hydrochloric acid.

Typical Synthetic Procedure

A representative synthesis involves the following steps:

Nucleophilic Substitution to Install Morpholine:

- React 4-(bromomethyl)phenylboronic acid pinacol ester with morpholine under basic conditions to substitute the bromide with the morpholine group, forming 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine.

Borylation (If Starting from Aryl Bromide):

- Alternatively, start from 4-(bromomethyl)benzyl morpholine and perform palladium-catalyzed borylation with bis(pinacolato)diboron.

- Reaction conditions:

-

- After reaction completion (monitored by TLC or HPLC), extract the product with organic solvents.

- Dry over anhydrous sodium sulfate.

- Purify by column chromatography using silica gel with methanol/dichloromethane (DCM) as eluent.

Conversion to Hydrochloride Salt:

- Treat the purified free base with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- Isolate the solid hydrochloride salt by filtration or crystallization.

Detailed Experimental Data from Literature

Mechanistic and Catalytic Considerations

- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

- Sodium carbonate acts as a base to facilitate transmetallation and neutralize generated acids.

- The morpholine moiety is stable under these conditions, allowing selective functionalization of the aromatic ring.

- The reaction is typically carried out under inert atmosphere to prevent catalyst poisoning and oxidation of sensitive boron species.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-(bromomethyl)benzyl morpholine or 4-(bromomethyl)phenylboronic acid pinacol ester |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) |

| Base | Sodium carbonate (Na2CO3) |

| Solvent system | 1,4-Dioxane/water or acetonitrile |

| Temperature | 100 °C |

| Reaction time | 4 hours |

| Atmosphere | Argon or nitrogen (inert) |

| Purification method | Silica gel column chromatography (MeOH/DCM) |

| Final salt formation | Hydrochloric acid treatment |

| Typical yield | ~70-75% |

Research Findings and Notes

- The compound is mainly synthesized for its utility in Suzuki-Miyaura cross-coupling reactions as a boronate ester building block.

- The morpholine substituent provides enhanced solubility and potential biological activity.

- The preparation methods are well-established, reproducible, and scalable for research and pharmaceutical applications.

- High purity (>95%) is achievable with standard chromatographic techniques.

- The hydrochloride salt form is preferred for storage and handling due to improved stability.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging its boronate ester group. A representative method involves:

- Starting material : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

- Procedure : Reaction with morpholine derivatives under reductive amination conditions or via Suzuki-Miyaura coupling (if aryl halide intermediates are involved).

- Purification : Column chromatography using hexanes/EtOAC (2:1) with 0.25% triethylamine to suppress boronate hydrolysis .

- Yield optimization : Low yields (e.g., 27% in some protocols) may arise from competing side reactions; optimizing stoichiometry, catalyst loading, and reaction time is critical .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

- Protective measures : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate boronate-containing waste and consult institutional guidelines for hazardous chemical disposal. Avoid aqueous disposal due to potential boron leaching .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent boronate ester degradation .

Advanced: How does the boronate ester moiety in this compound influence its reactivity in cross-coupling reactions?

The boronate ester enables participation in Suzuki-Miyaura cross-coupling , a key reaction for forming carbon-carbon bonds.

- Catalytic systems : Pd(PPh₃)₄ or PdCl₂(dppf) are effective catalysts.

- Reaction conditions : Typically require mild bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., THF or DMF) at 60–100°C.

- Mechanistic insight : Transmetallation between the boronate and palladium catalyst is rate-determining; steric hindrance from the tetramethyl dioxaborolane group may slow this step, necessitating longer reaction times .

Advanced: What analytical methods are recommended for characterizing and quantifying this compound?

- 1H-NMR : Use mesitylene (0.25 mmol) as an internal standard to quantify yields. Key signals include the morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect hydrolyzed byproducts (e.g., free boronic acids).

- Elemental analysis : Verify boron content via ICP-MS to confirm structural integrity .

Advanced: How can researchers address contradictions in reported yields or unexpected byproducts during synthesis?

- Byproduct analysis : Use LC-MS or TLC to identify intermediates (e.g., deprotected boronic acids or morpholine ring-opened derivatives).

- Optimization strategies :

Advanced: What role does the morpholine hydrochloride group play in modulating the compound’s solubility and reactivity?

- Solubility : The hydrochloride salt enhances aqueous solubility, facilitating biphasic reaction setups (e.g., water/organic solvent mixtures).

- Reactivity : The morpholine nitrogen can act as a weak base, influencing pH-dependent reactions. However, protonation in acidic conditions may reduce nucleophilicity, requiring pH adjustment during coupling steps .

Advanced: How can computational methods aid in predicting the compound’s behavior in novel reaction systems?

- DFT calculations : Model transition states in Suzuki-Miyaura coupling to predict steric/electronic effects of the boronate and morpholine groups.

- Molecular docking : Explore interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry studies.

- Solvent parameterization : Use COSMO-RS to optimize solvent selection for improved reaction efficiency .

Basic: What are the key stability concerns for this compound under varying storage conditions?

- Hydrolysis : The boronate ester is prone to hydrolysis in protic solvents or humid environments. Store under anhydrous conditions with molecular sieves.

- Thermal degradation : Avoid prolonged heating above 80°C; DSC analysis can identify decomposition thresholds .

Advanced: How does this compound compare to structurally similar boronate esters in cross-coupling efficiency?

- Steric effects : The tetramethyl dioxaborolane group provides greater stability but slower transmetallation compared to less hindered analogs (e.g., pinacol boronate esters).

- Electronic effects : Electron-withdrawing groups on the aryl ring (e.g., trifluoromethyl) enhance electrophilicity, improving coupling rates. Comparative studies using Hammett σ constants can quantify these effects .

Advanced: What strategies can mitigate boron-related side reactions during multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.